2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1949816-43-6
VCID: VC3019777
InChI: InChI=1S/C8H14N4.ClH/c1-2-4-9-8(3-1)7-12-6-5-10-11-12;/h5-6,8-9H,1-4,7H2;1H
SMILES: C1CCNC(C1)CN2C=CN=N2.Cl
Molecular Formula: C8H15ClN4
Molecular Weight: 202.68 g/mol

2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

CAS No.: 1949816-43-6

Cat. No.: VC3019777

Molecular Formula: C8H15ClN4

Molecular Weight: 202.68 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride - 1949816-43-6

Specification

CAS No. 1949816-43-6
Molecular Formula C8H15ClN4
Molecular Weight 202.68 g/mol
IUPAC Name 2-(triazol-1-ylmethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C8H14N4.ClH/c1-2-4-9-8(3-1)7-12-6-5-10-11-12;/h5-6,8-9H,1-4,7H2;1H
Standard InChI Key AJYLHIJUWVLCKE-UHFFFAOYSA-N
SMILES C1CCNC(C1)CN2C=CN=N2.Cl
Canonical SMILES C1CCNC(C1)CN2C=CN=N2.Cl

Introduction

Chemical Properties and Structural Characteristics

2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride is characterized by the following key properties:

PropertyValue
CAS Number1949816-43-6
Molecular FormulaC8H15ClN4
Molecular Weight202.68 g/mol
Physical AppearanceCrystalline solid
SolubilitySoluble in polar solvents

The compound features a piperidine ring substituted at the 2-position with a 1H-1,2,3-triazol-1-ylmethyl group. This structural arrangement provides a unique three-dimensional configuration that contributes to its biological activity profile.

Structural Features

The molecular structure consists of two key components:

  • A piperidine ring - a six-membered heterocyclic ring containing a nitrogen atom

  • A 1,2,3-triazole moiety - a five-membered aromatic heterocycle containing three nitrogen atoms

These components are connected by a methylene bridge, with the triazole attached through its N1 position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous environments, making it suitable for biological assays and pharmaceutical applications.

Synthesis Methodologies

Click Chemistry Approach

The most common method for synthesizing 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride involves the Huisgen 1,3-dipolar cycloaddition reaction, which is a prominent example of "click chemistry." This synthetic route typically proceeds as follows:

  • Preparation of an azide precursor

  • Reaction with an alkyne in the presence of a copper(I) catalyst

  • Formation of the 1,2,3-triazole ring

  • Conversion to the hydrochloride salt

This copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild conditions and provides high yields with excellent regioselectivity.

Alternative Synthetic Routes

While the click chemistry approach is predominant, alternative synthetic methodologies have also been explored. These include:

  • The use of N-protected 2-(hydroxymethyl)piperidine derivatives as key intermediates

  • Alkylation of preformed 1H-1,2,3-triazole with appropriate piperidine-containing electrophiles

  • Conversion of related compounds through functional group transformations

As described in related research, the synthesis of similar piperidine-triazole compounds often involves mesylation of the corresponding alcohols followed by nucleophilic substitution reactions .

Biological Activities

Anticancer Properties

One of the most significant biological activities of 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride is its anticancer potential. Research has demonstrated that this compound exhibits inhibitory effects on heat shock protein 90 (HSP90), a molecular chaperone that is crucial for the stabilization and maturation of client proteins involved in tumorigenesis.

By disrupting HSP90 function, the compound leads to the degradation of oncogenic proteins, potentially arresting cancer cell growth and inducing apoptosis. Studies on related compounds have shown promising cytotoxic activity against various cancer cell lines, including:

Cancer Cell LineEffect
HeLa (cervical cancer)Induction of apoptosis
MCF-7 (breast cancer)Cell cycle arrest
HT29 (colorectal cancer)Antiproliferative activity

The compound's mechanism of action involves binding to HSP90, which disrupts its function as a molecular chaperone, leading to the degradation of client proteins that are essential for cancer cell survival.

Antifungal Activity

Beyond its anticancer properties, 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride has demonstrated promising antifungal activity. Derivatives of piperidine-based triazoles have shown efficacy against resistant fungal strains, suggesting potential applications in addressing the growing challenge of antifungal resistance.

The compound's antifungal mechanism may involve disruption of fungal cell wall synthesis or interference with essential fungal enzymes. This activity profile positions it as a potential candidate for the development of novel antifungal agents to address the limitations of current therapies.

Structure-Activity Relationship Studies

Understanding the relationship between the structural features of 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride and its biological activities is crucial for rational drug design. Key structural elements that influence its activity include:

  • The position of substitution on the piperidine ring (2-position versus other positions)

  • The nature of the linker between the piperidine and triazole moieties

  • Substituents on the triazole ring

Comparison with Related Compounds

Research on related compounds provides valuable insights into the structure-activity relationships of 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride. For instance, studies on 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine derivatives have demonstrated that the position of substitution on the piperidine ring can significantly influence the compound's biological activity profile.

Similarly, investigations on 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues have shown that the ring size (six-membered piperidine versus five-membered pyrrolidine) can affect binding affinity and selectivity for various biological targets .

Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride serves as:

  • A lead compound for the development of novel anticancer agents

  • A scaffold for designing antifungal drugs with improved efficacy

  • A pharmacophore for exploring new therapeutic applications

Its unique structural features make it a valuable starting point for further structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Chemical Biology

The compound also finds applications in chemical biology research, where it can be used as:

  • A probe for investigating the function and regulation of HSP90

  • A tool for studying cellular signaling pathways

  • A model compound for exploring the biological effects of triazole-containing molecules

Recent Research Findings

Recent studies have provided valuable insights into the properties and applications of 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride and related compounds. Key findings include:

  • The compound induces apoptosis and cell cycle arrest in cancer cell lines through HSP90 inhibition

  • Structure-activity relationship studies have identified critical molecular features for optimal biological activity

  • The compound exhibits synergistic effects when combined with established anticancer agents

Anticancer Research Data

Study FocusKey FindingsImplications
HSP90 InhibitionBinding to HSP90 with high affinityPotential for targeted cancer therapy
Apoptosis InductionActivation of caspase-dependent pathwaysAbility to induce programmed cell death in cancer cells
Cell Cycle EffectsArrest at S-phase of the cell cycleDisruption of cancer cell proliferation

These findings highlight the compound's potential as a lead structure for the development of novel anticancer therapeutics targeting HSP90-dependent pathways.

Chemical Reactions and Properties

Reactivity Profile

2-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride can participate in various chemical reactions, which are important for understanding its chemical behavior and for designing synthetic routes to derivatives. Common reactions include:

  • Oxidation of the triazole or piperidine rings

  • Reduction reactions under specific conditions

  • Nucleophilic or electrophilic substitution reactions, particularly at the triazole ring

  • Salt formation and complexation with metals

The compound's reactivity is influenced by the electronic properties of both the triazole and piperidine moieties, as well as by the nature of the methylene linker connecting them.

Spectroscopic Properties

The compound exhibits characteristic spectroscopic properties that are useful for its identification and structural characterization:

  • In NMR spectroscopy, the triazole protons typically appear as distinct signals in the aromatic region

  • The methylene linker protons show characteristic coupling patterns with adjacent protons

  • Mass spectrometry reveals a characteristic fragmentation pattern, with the triazole moiety often appearing as a distinctive fragment

These spectroscopic features provide valuable tools for confirming the identity and purity of the compound in research and development settings.

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